molecular formula C4H8ClF3N2O2 B15128052 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride

Cat. No.: B15128052
M. Wt: 208.57 g/mol
InChI Key: YNDNXKLIYFRIOF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C4H8ClF3N2O2

Molecular Weight

208.57 g/mol

IUPAC Name

2-amino-N-(2,2,2-trifluoroethoxy)acetamide;hydrochloride

InChI

InChI=1S/C4H7F3N2O2.ClH/c5-4(6,7)2-11-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H

InChI Key

YNDNXKLIYFRIOF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NOCC(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: It is used in the synthesis of bioactive molecules and as an intermediate in the production of pharmaceuticals.

    Medicine: The compound is a key intermediate in the synthesis of drugs, including those used for treating parasitic infections.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Fluorinated Substituents

2-Amino-N-(2,2-Difluoroethyl)Acetamide Hydrochloride
  • Molecular Formula : C₄H₉ClF₂N₂O
  • Molecular Weight : 174.58 g/mol .
  • Key Differences :
    • Fluorination : Difluoroethyl (CH₂CF₂) vs. trifluoroethyl (CF₃CH₂).
    • Impact : Reduced electronegativity and lipophilicity compared to the trifluoroethoxy variant.
    • Applications : Primarily used in preclinical studies for neurological disorders .
2-Chloro-N-[2-(Trifluoromethoxy)Phenyl]Acetamide
  • Molecular Formula: C₉H₇ClF₃NO₂
  • Molecular Weight : 253.60 g/mol .
  • Key Differences: Backbone: Chloroacetamide linked to a trifluoromethoxy-phenyl group. Applications: Intermediate in agrochemical synthesis .

Pharmacologically Active Analogues

2-Amino-N-(1,2-Diphenylethyl)Acetamide Hydrochloride (FPL 13950)
  • Molecular Formula : C₁₆H₁₇ClN₂O
  • Key Features :
    • Bulky diphenylethyl substituent enhances lipophilicity and brain uptake.
    • Pharmacology : Demonstrated anticonvulsant efficacy in rodent models .
  • Comparison :
    • The trifluoroethoxy variant lacks aromatic groups, resulting in lower blood-brain barrier penetration but improved metabolic stability .
Remacemide Hydrochloride
  • Structure : Contains a diphenylethylamine metabolite (FPL12495) .
  • Key Differences :
    • Metabolism : Remacemide undergoes deglycination to form FPL12495, whereas the trifluoroethoxy compound remains intact during brain uptake.
    • Therapeutic Use : Treats epilepsy, unlike the trifluoroethoxy derivative, which is primarily an intermediate .
Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (XLogP3) Hydrogen Bond Acceptors
2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl 192.57 3.0 5
2-Amino-N-(2,2-difluoroethyl)acetamide HCl 174.58 2.5 4
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide 253.60 3.0 5

Research Findings and Implications

  • Metabolic Stability: The trifluoroethyl group in 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride enhances resistance to enzymatic degradation compared to difluoroethyl analogues .
  • Agrochemical Utility : Its electron-withdrawing trifluoroethoxy group improves reactivity in cyclization reactions for pesticide synthesis .
  • Limitations : Lower bioavailability compared to diphenylethyl derivatives due to reduced lipophilicity .

Biological Activity

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride (commonly referred to as 2-ANTA HCl) is a chemical compound with the molecular formula C4H8ClF3N2O\text{C}_4\text{H}_8\text{ClF}_3\text{N}_2\text{O} and a molecular weight of approximately 192.57 g/mol. This compound has garnered attention for its potential applications in pharmaceutical synthesis and biological activity, particularly as an intermediate in the production of various bioactive compounds.

Applications in Synthesis

The compound is primarily utilized as a reactant in organic synthesis. Notably:

  • Synthesis of Isoxazoline Indolizine Amides : 2-ANTA HCl has been employed in the preparation of complex heterocyclic compounds that exhibit various biological activities .
  • Intermediate for Fluralaner : It serves as a key intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide that acts by interfering with GABA-gated chloride ion channels . This mechanism highlights its potential relevance in neuropharmacology.

Case Studies and Synthesis Pathways

  • Synthesis Methodology :
    • A common synthetic route involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine to form an amide. This reaction is followed by deprotection to yield 2-amino-N-(2,2,2-trifluoroethyl)acetamide .
    StepReagentsConditions
    1Glycine (N-phthalyl protected) + TrifluoroethylamineMild conditions
    2Deprotection agent (hydrated fibril)Room temperature to reflux
  • Purity Analysis :
    • Ion chromatography has been employed to assess the purity of 2-ANTA HCl, achieving a purity level of 99.57%, indicating its suitability for pharmaceutical applications .

Comparative Analysis with Similar Compounds

A comparative study of structurally similar compounds reveals unique features and potential advantages of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride:

Compound NameMolecular FormulaUnique Features
2-AminoacetamideCHNOLacks trifluoromethyl group; simpler structure
N-(trifluoroethyl)acetamideCHFNOSimilar trifluoromethyl group; no amino group
2-Amino-N-(1,1-difluoroethyl)acetamideCHClFNOContains difluoroethyl; different reactivity

Safety and Handling

Due to its chemical nature, 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is classified as hazardous. Proper safety measures should be observed during handling to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride?

  • Methodological Answer : The compound is synthesized via a multi-step process involving amide formation and cyclization. A patented method (EP3150575 A1) describes enantiospecific phase-transfer cyclization using intermediates like 1-(3-chloro-5-trifluoromethyl-phenyl)-2,2,2-trifluoroethanone and hydroxylamine sulfate . Another route involves reacting 2-chloroacetyl chloride with trifluoroethylamine under controlled conditions, followed by hydrochlorination. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (0–5°C for exothermic steps), and purification via recrystallization .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the trifluoroethoxy group and acetamide backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 192.57 g/mol for the hydrochloride form) .
  • Elemental Analysis : To validate purity (≥97%) and stoichiometry .

Q. What are the primary research applications of this compound?

  • Methodological Answer : It serves as a critical intermediate in synthesizing fluralaner , a potent insecticide targeting GABA receptors in pests. Its trifluoroethoxy group enhances lipophilicity, improving bioavailability in agricultural formulations . Additional applications include:

  • Pharmacological Probes : Studying GABA receptor interactions in neurochemical assays.
  • Fluorinated Building Blocks : For developing bioactive molecules in medicinal chemistry .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence pharmacological activity and selectivity?

  • Methodological Answer : The trifluoroethoxy group increases lipophilicity (logP ~1.8), enhancing membrane permeability and target engagement. In fluralaner derivatives, this group improves selectivity for insect GABA receptors over mammalian counterparts by ~100-fold. Computational modeling (e.g., molecular docking) and comparative SAR studies with non-fluorinated analogs validate this mechanism .

Q. What experimental design challenges arise when working with this compound?

  • Methodological Answer : Key challenges include:

  • Hygroscopicity : The hydrochloride form absorbs moisture, requiring storage in desiccated environments (<5% RH) and handling under inert gas (e.g., argon) .
  • Reaction Sensitivity : The trifluoroethoxy group is susceptible to hydrolysis under basic conditions. Reactions must be conducted at neutral pH (6.5–7.5) with rigorous temperature monitoring .
  • Analytical Interference : Fluorine atoms cause splitting in NMR spectra; deuterated solvents (e.g., DMSO-d6) and decoupling techniques are recommended .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Model Systems : Insect vs. mammalian cell assays (e.g., Sf9 vs. HEK293 cells). Standardize models using OECD guidelines for insecticide testing .
  • Solubility Variations : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure consistent dissolution in aqueous buffers.
  • Data Normalization : Express activity relative to positive controls (e.g., fipronil for GABA inhibition) to account for inter-lab variability .

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